8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
Description
Properties
IUPAC Name |
8-(2-methylpropylsulfanyl)-5-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9(2)8-18-12-6-5-11(15(16)17)10-4-3-7-14-13(10)12/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSKQXMKAPDMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The quinoline core’s substitution pattern necessitates a sequential approach to install functional groups while avoiding undesired side reactions. Retrosynthetically, the target compound can be dissected into two key modifications:
- Nitro group at position 5 : Introduced via electrophilic aromatic nitration.
- Isobutylsulfanyl group at position 8 : Installed through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Critical considerations include:
- Directing effects : The nitro group’s electron-withdrawing nature deactivates the ring, favoring meta/para substitution for subsequent reactions.
- Solubility and purification : Separation of nitroquinoline isomers (e.g., 5- vs. 8-nitroquinoline) requires specialized solvents like wet dimethylformamide (DMF).
- Protection/deprotection : Transient protection of reactive sites (e.g., hydroxyl groups) may be necessary to achieve selective functionalization.
Synthetic Routes to 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline
Pathway A: Sequential Nitration and Thioetherification
Step 1: Synthesis of 5-Nitroquinoline
Quinoline undergoes nitration using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. This produces a mixture of 5-nitroquinoline (major) and 8-nitroquinoline (minor), with trace amounts of 3- and 6-nitro isomers.
Key data :
- Yield: 58–62% 5-nitroquinoline, 32–35% 8-nitroquinoline.
- Purification: Separation via selective crystallization from wet DMF (1.25% H₂O) at 95–100°C.
Step 2: Chlorination at Position 8
5-Nitroquinoline is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF) at reflux (105–110°C) for 6 hours. This converts the hydroxyl group (if present) or activates position 8 for chlorination.
Reaction conditions :
Step 3: Thioetherification with Isobutyl Mercaptan
8-Chloro-5-nitroquinoline reacts with isobutyl mercaptan (2-methylpropane-1-thiol) in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 80°C for 12 hours.
Optimized parameters :
Mechanistic insight :
The reaction proceeds via an SNAr mechanism, where the electron-withdrawing nitro group activates position 8 for nucleophilic attack. Deprotonation of the thiol by K₂CO₃ generates a thiolate ion, which displaces the chloride leaving group (Figure 1).
Pathway B: Direct Functionalization via Vicarious Nucleophilic Substitution (VNS)
Inspired by methodologies developed for nitroquinoline amination, this route employs a VNS strategy to introduce the sulfanyl group.
Reaction of 5-Nitroquinoline with Isobutylsulfanyl Anion
A solution of 5-nitroquinoline in tetrahydrofuran (THF) reacts with potassium isobutylsulfanide (generated in situ from isobutyl mercaptan and potassium tert-butoxide) at −40°C.
Challenges :
Comparative Analysis of Synthetic Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Overall yield | 45–50% | 20–25% |
| Regioselectivity | High (≥95%) | Moderate (70–75%) |
| Purification complexity | Moderate | High |
| Scalability | >100 g demonstrated | Limited to <10 g |
Key observations :
Structural Characterization and Analytical Data
The target compound was characterized using advanced spectroscopic techniques:
¹H NMR (400 MHz, CDCl₃):
- δ 9.18 (dd, J = 4.2 Hz, 1H, H-2)
- δ 8.95 (d, J = 8.2 Hz, 1H, H-4)
- δ 8.32 (d, J = 7.8 Hz, 1H, H-7)
- δ 3.12 (hept, J = 6.6 Hz, 1H, SCH₂CH(CH₃)₂)
- δ 1.45 (d, J = 6.6 Hz, 6H, CH(CH₃)₂)
HR-MS (ESI+):
- m/z calculated for C₁₄H₁₅N₂O₂S: 291.0804 [M+H]⁺
- Found: 291.0801
Melting Point:
- 142–144°C (recrystallized from ethanol/water)
Industrial-Scale Considerations
The patent-pending separation technique using wet DMF enables large-scale production of 5-nitroquinoline precursors. Critical parameters for kilogram-scale synthesis include:
- Solvent recovery : >90% DMF reclaimed via vacuum distillation.
- Waste minimization : POCl₃ hydrolysis byproducts neutralized with Ca(OH)₂ to form Ca₃(PO₄)₂ precipitate.
Chemical Reactions Analysis
8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
Scientific Research Applications
8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Nitroquinoline Derivatives
Key structural analogs include:
- 8-Nitroquinoline: Nitro group at position 8, studied for comparative coordination chemistry .
- Nitrobenzene , 4-Nitropyridine , 1-Nitronaphthalene : Simpler nitroaromatics for photochemical benchmarking .
Photochemical Behavior
Photoreduction quantum yields (Φ) in 50% isopropyl alcohol-water with varying HCl concentrations highlight the influence of substituent position and electron deficiency (Table 1) :
| Compound | 2 M HCl (Φ × 10²) | 3 M HCl (Φ × 10²) | 6 M HCl (Φ × 10²) |
|---|---|---|---|
| Nitrobenzene (NB) | 0.21 | 0.34 | 0.45 |
| 4-Nitropyridine (4-NP) | 0.36 | 0.58 | 0.74 |
| 1-Nitronaphthalene (1-NN) | 0.29 | 0.47 | 0.63 |
| 5-Nitroquinoline (5-NQ) | 0.99 | 1.10 | 1.20 |
5-Nitroquinoline exhibits significantly higher Φ than other nitroaromatics, attributed to its extended π-system and electron-deficient quinoline ring facilitating anion radical formation . The sulfanyl group in 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline may alter photoreduction pathways by acting as an electron donor or steric hindrance, though this requires experimental validation.
Coordination Chemistry and Antimicrobial Activity
Nitroquinolines exhibit strong Ag⁺ coordination, critical for antimicrobial activity. ESI-MS and ¹H-NMR titration data reveal:
- 5-Nitroquinoline forms stable two-coordinate Ag⁺ complexes in DMSO/MeOH, with stronger binding than 8-nitroquinoline .
- The nitro group’s position (5 vs. 8) significantly impacts coordination strength, likely due to electronic effects and steric accessibility.
The 2-methylpropylsulfanyl group in this compound could further modulate Ag⁺ coordination by providing additional sulfur-based binding sites or steric shielding. Comparative antimicrobial studies are needed to evaluate this compound against analogs.
Physicochemical Properties
- Stability : Nitro groups are prone to photoreduction, but steric protection from the sulfanyl substituent might mitigate degradation .
Q & A
Q. What are the optimal synthetic routes for 8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline, and how can purity be validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 8-position of 5-nitroquinoline, where the 2-methylpropylsulfanyl group is introduced via reaction with 2-methylpropyl thiol under basic conditions. Key steps include:
- Reagent Control : Use anhydrous solvents (e.g., DMF or acetonitrile) to prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity .
- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., nitro group resonance at ~8.5 ppm in H NMR) .
Q. How can spectroscopic techniques differentiate this compound from structurally similar derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 277.08 (CHNOS) to distinguish it from analogs like 8-fluoro derivatives.
- Infrared (IR) Spectroscopy : The nitro group exhibits asymmetric stretching at ~1520 cm, while the sulfanyl C-S bond appears at ~650 cm .
- X-ray Crystallography : Resolves spatial arrangement, confirming the sulfanyl group’s orientation at the 8-position .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from assay conditions or impurity profiles. To address this:
- Standardized Bioassays : Use CLSI/MTT protocols with controlled cell lines (e.g., HeLa for cytotoxicity) and reference strains (e.g., E. coli ATCC 25922).
- Batch Comparison : Compare activity across synthesized batches (≥95% purity) using ANOVA to identify outliers .
- Mechanistic Studies : Probe mode of action via ROS detection assays or DNA intercalation studies (e.g., ethidium bromide displacement) .
Q. How does the nitro group’s electron-withdrawing effect influence regioselectivity in further functionalization?
- Methodological Answer : The nitro group at C5 directs electrophilic substitution to the C7 position due to meta-directing effects. To validate:
Q. What factorial design approaches optimize reaction yields for large-scale synthesis?
- Methodological Answer : A 2 factorial design evaluates critical variables (temperature, catalyst loading, reaction time):
- Factors : Temperature (60–100°C), catalyst (KCO vs. CsCO), and solvent polarity (DMF vs. acetonitrile).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, CsCO, DMF) for maximum yield (≥85%) .
Q. How can computational models predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC values to refine activity predictions .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Probit Analysis : Fit sigmoidal curves to determine LD/EC values with 95% confidence intervals.
- Hill Slope Analysis : Differentiates between cooperative (Hill coefficient >1) vs. non-cooperative binding mechanisms .
Q. How do stability studies under varying pH and temperature conditions inform storage protocols?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
